

comparing the mechanisms of action of different phenoxazine-based antivirals

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Compound of Interest

Compound Name: *10H-Phenoxazine-10-propanoic acid*

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A Comparative Analysis of Phenoxazine-Based Antiviral Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Phenoxazine derivatives have emerged as a versatile scaffold in the development of therapeutic agents, including a notable number of compounds with potent antiviral activity. This guide provides a comparative overview of the mechanisms of action of different classes of phenoxazine-based antivirals, supported by quantitative data and detailed experimental protocols. The objective is to offer a clear and concise resource for researchers engaged in the discovery and development of novel antiviral drugs.

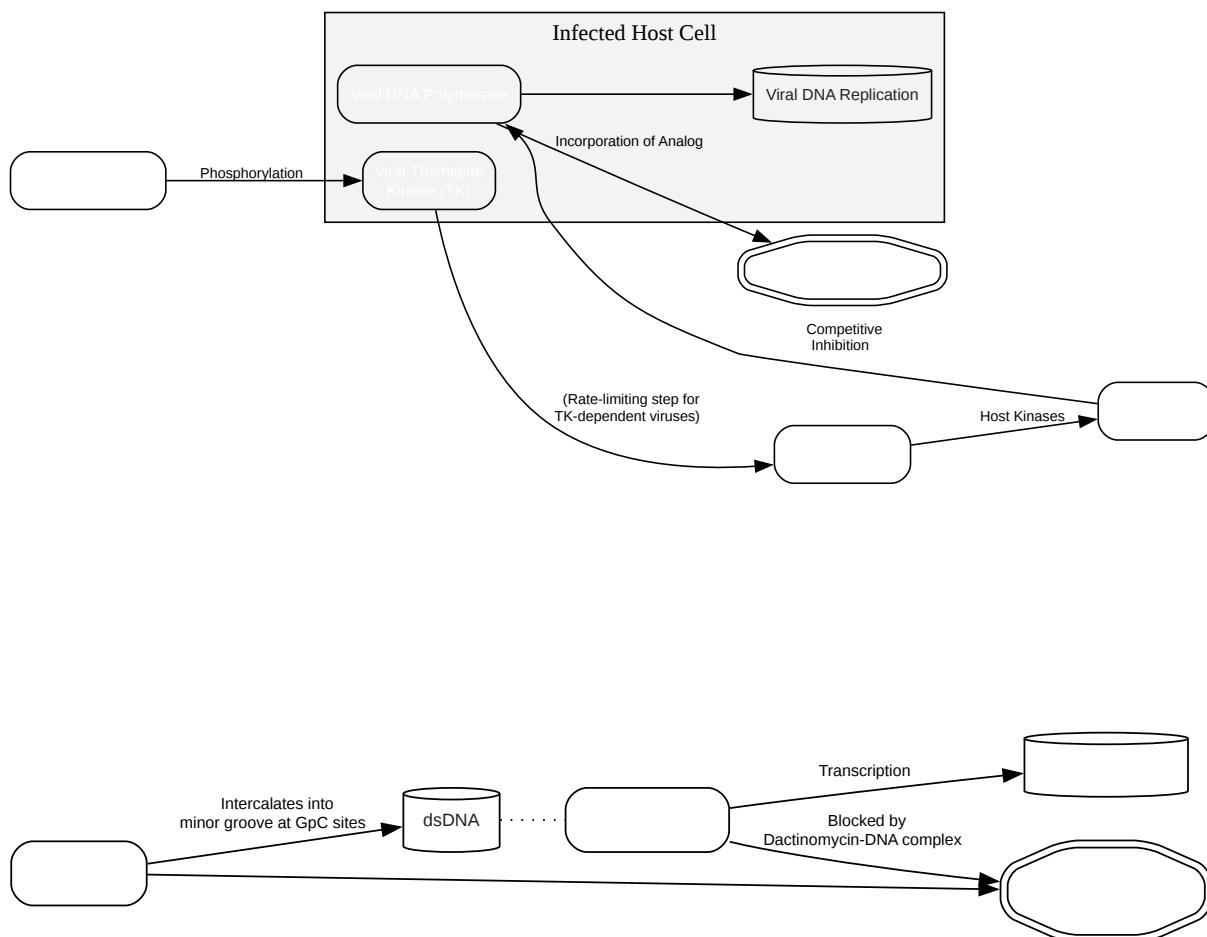
Phenoxazine-Based Nucleoside Analogs

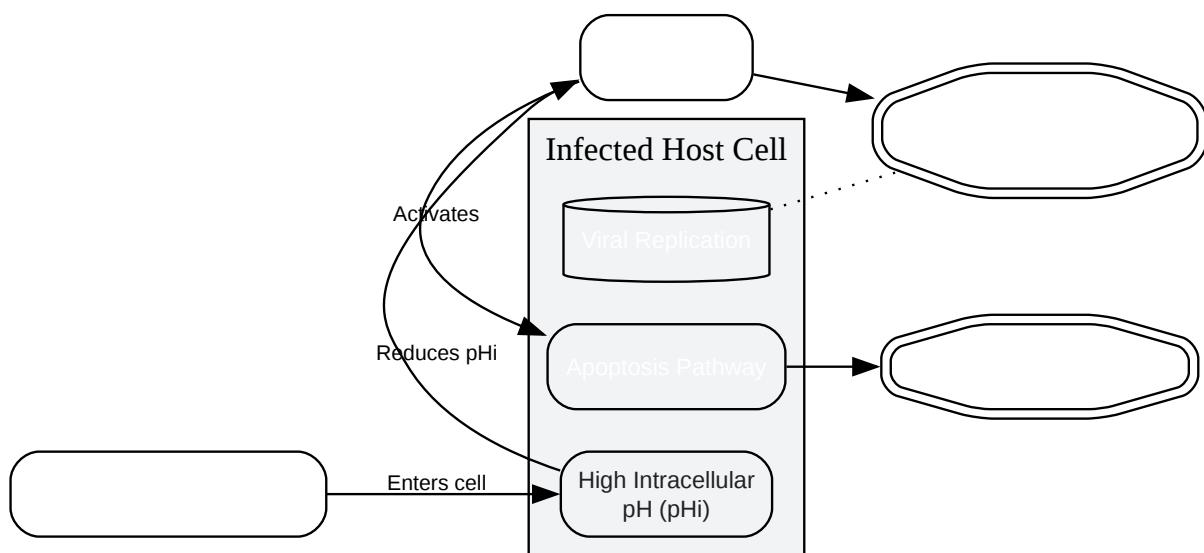
Phenoxazine-based nucleoside analogs represent a promising class of antivirals with demonstrated efficacy against a broad spectrum of both DNA and RNA viruses. These compounds typically function by interfering with viral replication.

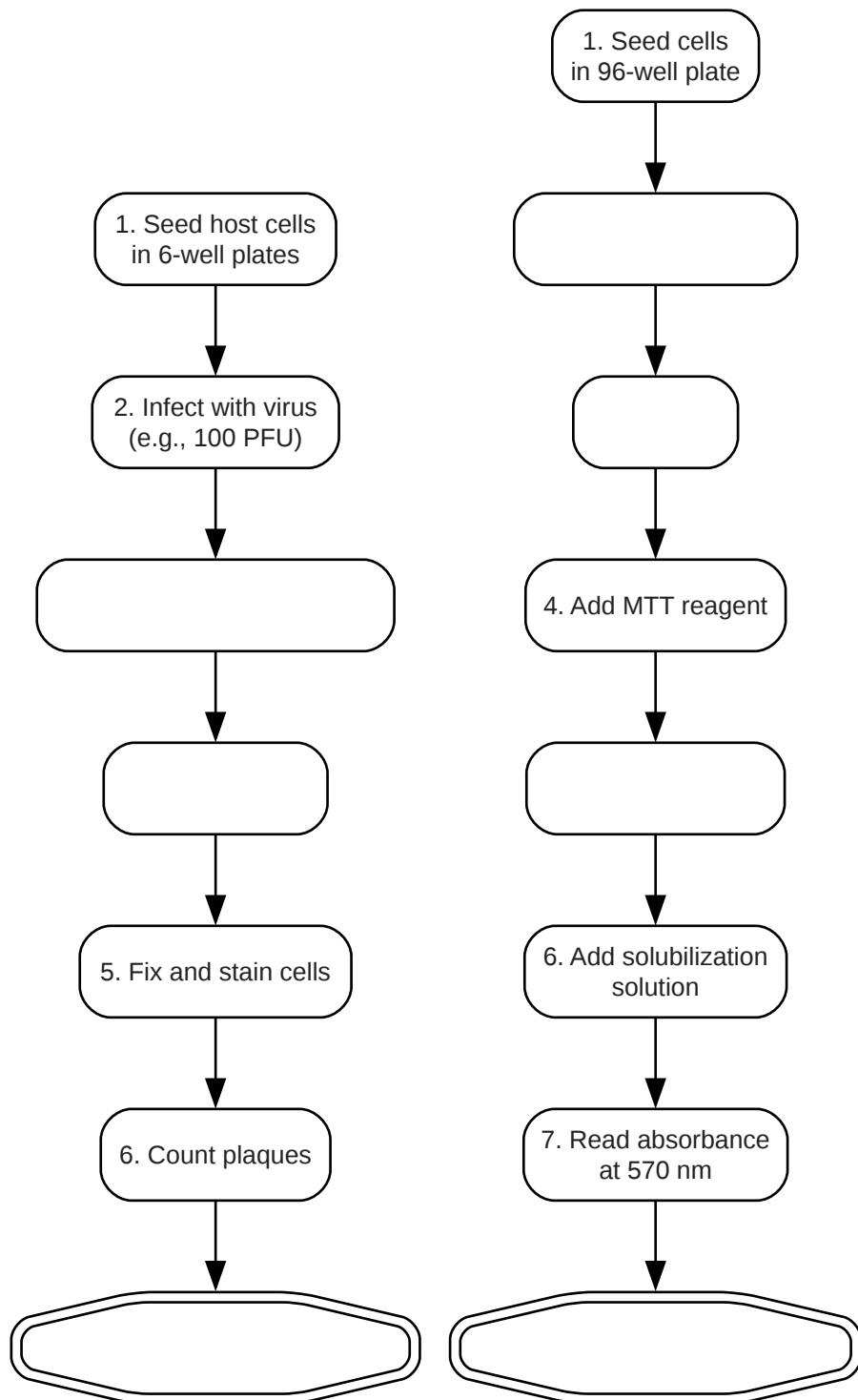
Mechanism of Action

The primary mechanism of action for many phenoxazine-based nucleoside analogs against certain DNA viruses, such as Varicella-Zoster Virus (VZV), is dependent on their phosphorylation by viral-specific enzymes, like thymidine kinase (TK).^[1] Once phosphorylated

to their triphosphate form, these analogs can be incorporated into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination, thereby halting viral replication.[2] Their activity against TK-deficient (TK-) viral strains, although reduced, suggests the existence of alternative, TK-independent mechanisms of action.[1] For RNA viruses, the mechanism is likely to be different and may not rely on phosphorylation by viral kinases, suggesting a non-nucleoside-like mechanism of action.[1]







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References

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- PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
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